4-((1-(2,4-Dichlorophenyl)ethyl)amino)butanenitrile

Catalog No.
S16159589
CAS No.
M.F
C12H14Cl2N2
M. Wt
257.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((1-(2,4-Dichlorophenyl)ethyl)amino)butanenitril...

Product Name

4-((1-(2,4-Dichlorophenyl)ethyl)amino)butanenitrile

IUPAC Name

4-[1-(2,4-dichlorophenyl)ethylamino]butanenitrile

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

InChI

InChI=1S/C12H14Cl2N2/c1-9(16-7-3-2-6-15)11-5-4-10(13)8-12(11)14/h4-5,8-9,16H,2-3,7H2,1H3

InChI Key

FHNCOMGESHBWHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NCCCC#N

4-((1-(2,4-Dichlorophenyl)ethyl)amino)butanenitrile is a chemical compound with the molecular formula C12_{12}H14_{14}Cl2_{2}N2_{2}. It features a butanenitrile moiety with an amino group substituted by a 2,4-dichlorophenyl ethyl group. This compound is characterized by its unique structure, which combines both aliphatic and aromatic components, contributing to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of 4-((1-(2,4-Dichlorophenyl)ethyl)amino)butanenitrile can be explored through various synthetic pathways. It can undergo nucleophilic substitutions due to the presence of the nitrile group, allowing for further functionalization. Additionally, the amino group can participate in acylation or alkylation reactions, leading to the formation of various derivatives that may exhibit altered biological properties.

Synthesis of 4-((1-(2,4-Dichlorophenyl)ethyl)amino)butanenitrile typically involves multi-step reactions. A common method includes:

  • Formation of the amine: Reacting 2,4-dichloroethylbenzene with an appropriate amine under basic conditions to form the corresponding amine.
  • Nitrile introduction: The resulting amine can then be reacted with a suitable nitrile source (such as acrylonitrile) under conditions that promote nucleophilic attack, leading to the formation of the desired butanenitrile derivative.

This method allows for the introduction of both the aromatic and aliphatic components in a controlled manner.

4-((1-(2,4-Dichlorophenyl)ethyl)amino)butanenitrile has potential applications in medicinal chemistry as a lead compound for drug development. Its structural characteristics suggest possible uses in treating conditions that involve inflammation or pain management. Additionally, it may serve as a scaffold for further chemical modifications aimed at enhancing therapeutic efficacy and reducing side effects.

Interaction studies involving 4-((1-(2,4-Dichlorophenyl)ethyl)amino)butanenitrile could focus on its binding affinity to various biological receptors or enzymes. Preliminary studies might include:

  • Receptor binding assays: To determine how effectively the compound interacts with specific receptors related to pain or inflammation.
  • Enzyme inhibition studies: To assess its potential as an inhibitor for enzymes involved in inflammatory pathways.

These studies are crucial for understanding the mechanism of action and potential therapeutic applications of this compound.

Several compounds share structural similarities with 4-((1-(2,4-Dichlorophenyl)ethyl)amino)butanenitrile. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-AminobutanenitrileC4_{4}H8_{8}N2_{2}Simple amino groupLacks aromatic substitution
N-(2,4-Dichlorophenyl)-N-ethylamineC12_{12}H14_{14}Cl2_{2}NSimilar aromatic substitutionDoes not contain nitrile
γ-Aminobutyric acidC4_{4}H9_{9}NO\Naturally occurring neurotransmitterDifferent functional groups
Butyronitrile derivativesVariesBasic nitrile structureVaries widely in functionalization

The uniqueness of 4-((1-(2,4-Dichlorophenyl)ethyl)amino)butanenitrile lies in its combination of a nitrile functional group with a complex aromatic system, which may confer distinct biological activities compared to simpler analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

256.0534038 g/mol

Monoisotopic Mass

256.0534038 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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